molecular formula C25H31N3O5 B2501139 (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide CAS No. 331454-72-9

(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide

Cat. No.: B2501139
CAS No.: 331454-72-9
M. Wt: 453.539
InChI Key: JYFPSBCUIXSNQQ-FXBPSFAMSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with various reagents, stability under different conditions, and its behavior in solution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study conducted by Limanskii et al. (2009) focused on synthesizing new compounds similar in structure, which have potential applications in influencing blood coagulation, indicating hemostatic properties. This study contributes to understanding the chemical synthesis and potential therapeutic applications of such compounds (E. S. Limanskii et al., 2009).
  • Prabhuswamy et al. (2016) synthesized a compound with structural similarities and conducted crystal structure analysis, providing insights into the molecular structure, which is crucial for understanding the pharmacological properties and potential applications of such compounds (M. Prabhuswamy et al., 2016).
  • Barakat et al. (2020) conducted a study on the one-pot synthesis of enaminones, compounds structurally related to the query compound, providing insights into efficient synthesis methods that can be applied in pharmaceutical research (A. Barakat et al., 2020).

Potential Pharmacological Applications

  • The compound synthesized by Limanskii et al. (2009) showed significant effects on blood coagulation, suggesting its potential as a hemostatic agent in medical applications (E. S. Limanskii et al., 2009).
  • Tayade and Waghmare (2016) explored the synthesis of compounds with similar structures and their characterization, which is fundamental for the development of new drugs with potential therapeutic applications (D. Tayade & Siddharth A. Waghmare, 2016).

Mechanism of Action in Disease Treatment

  • Riva et al. (2021) elucidated the mechanism of action of a structurally related compound as an inhibitor of Zika virus replication, providing a foundation for developing antiviral treatments using similar compounds (L. Riva et al., 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its effect on cellular processes, or its impact on whole organisms .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. These can include studies on its acute and chronic toxicity, carcinogenicity, and environmental impact .

Future Directions

Future directions could involve further optimization of the synthesis process, exploration of new reactions, development of new applications, or detailed studies on its mechanism of action .

Properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-31-22-10-9-19(18-23(22)32-2)17-21(27-24(29)20-7-4-3-5-8-20)25(30)26-11-6-12-28-13-15-33-16-14-28/h3-5,7-10,17-18H,6,11-16H2,1-2H3,(H,26,30)(H,27,29)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFPSBCUIXSNQQ-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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